molecular formula C18H24O2 B14181420 4-(2-Phenylethylidene)dec-5-enoic acid CAS No. 919283-89-9

4-(2-Phenylethylidene)dec-5-enoic acid

Cat. No.: B14181420
CAS No.: 919283-89-9
M. Wt: 272.4 g/mol
InChI Key: QSTILZVWXZKMHX-UHFFFAOYSA-N
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Description

4-(2-Phenylethylidene)dec-5-enoic acid is a chemical compound with the molecular formula C18H24O2 It contains a phenylethylidene group attached to a decenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethylidene)dec-5-enoic acid typically involves the reaction of a phenylethylidene precursor with a decenoic acid derivative. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a carbonyl compound in the presence of a base to form a β-hydroxy carbonyl compound, which is then dehydrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethylidene)dec-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Phenylethylidene)dec-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Phenylethylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylethylidene)dec-5-enoic acid is unique due to its combination of an aromatic ring and a long aliphatic chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

919283-89-9

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(2-phenylethylidene)dec-5-enoic acid

InChI

InChI=1S/C18H24O2/c1-2-3-4-6-11-17(14-15-18(19)20)13-12-16-9-7-5-8-10-16/h5-11,13H,2-4,12,14-15H2,1H3,(H,19,20)

InChI Key

QSTILZVWXZKMHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CCC1=CC=CC=C1)CCC(=O)O

Origin of Product

United States

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